6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
CAS No. |
886170-97-4 |
|---|---|
Molecular Formula |
C21H13N3O6S |
Molecular Weight |
435.41 |
IUPAC Name |
6-methoxy-1-(4-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13N3O6S/c1-29-13-6-7-14-15(10-13)30-19-16(18(14)25)17(11-2-4-12(5-3-11)24(27)28)23(20(19)26)21-22-8-9-31-21/h2-10,17H,1H3 |
InChI Key |
WWNRIMIUFYBYRY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)[N+](=O)[O-])C5=NC=CS5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminobenzaldehyde derivative, with a β-keto ester under acidic or basic conditions to form the chromeno-pyrrole core.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a condensation reaction between the chromeno-pyrrole intermediate and a thiazole derivative, often using a dehydrating agent like phosphorus oxychloride (POCl₃).
Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where the chromeno-pyrrole-thiazole intermediate reacts with a nitrophenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, using reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the methoxy group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C, NaBH₄ in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or electrophiles like bromine (Br₂) in suitable solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of the nitrophenyl and thiazolyl groups suggests that it may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity, fluorescence, or stability. Its complex structure makes it a candidate for applications in electronic devices, sensors, and advanced coatings.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group can participate in electron transfer reactions, while the thiazolyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. donating groups : The 4-nitrophenyl group (target compound) requires shorter heating times compared to electron-donating substituents like trimethoxyphenyl, which demand extended heating .
Structural and Electronic Analysis
NMR and Spectroscopic Trends
- 1H NMR : Methoxy protons in the target compound resonate at ~3.8 ppm, consistent with analogs . Thiazole protons appear as singlets near 7.6 ppm .
- IR : Strong carbonyl stretches (~1710 cm<sup>−1</sup>) confirm the dione moiety, while nitro groups absorb near 1355 cm<sup>−1</sup> .
Computational Predictions
Biological Activity
6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a chromeno[2,3-c]pyrrole core and various functional groups that contribute to its biological activity. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 435.41 g/mol. The presence of methoxy and nitrophenyl groups enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H13N3O6S |
| Molecular Weight | 435.41 g/mol |
| IUPAC Name | 6-methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential as therapeutic agents in treating infections .
Cytotoxicity and Anticancer Activity
The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways. For instance, research has shown that similar compounds can inhibit cell proliferation by affecting cell cycle progression .
The biological activity of this compound is influenced by its structural components:
- Nitro Group : Enhances lipophilicity and facilitates interaction with biological targets.
- Methoxy Group : Modulates solubility and permeability in biological systems.
- Thiazole Moiety : Contributes to the compound’s reactivity and potential interactions with enzymes or receptors .
Case Studies
Several studies have examined the biological effects of this compound:
- Antibacterial Activity Study : A series of experiments evaluated the antibacterial efficacy against common pathogens. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
- Cytotoxicity Assay : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
Q & A
Q. What are the optimized synthetic routes for preparing 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
A one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions is effective. This method allows diversification of substituents while maintaining high yields (223 examples reported). Reaction parameters such as solvent choice (e.g., dioxane), temperature (80°C), and stoichiometry (e.g., hydrazine hydrate in 3–7 eq.) are critical for reproducibility .
Q. Which characterization techniques are recommended to confirm the compound’s structural integrity?
Use a combination of 1H NMR and 13C NMR to verify hydrogen and carbon environments, IR spectroscopy to identify functional groups (e.g., carbonyl stretches), and mass spectrometry (HRMS) for molecular weight validation. Crystallography or X-ray diffraction can resolve stereochemical ambiguities if crystals are obtainable .
Advanced Research Questions
Q. How can substituent modifications be systematically designed to enhance physicochemical or biological properties?
Focus on varying aryl aldehydes and amines in the multicomponent synthesis to introduce electron-withdrawing/donating groups (e.g., 4-nitrophenyl, thiazol-2-yl). Computational tools (e.g., DFT) can predict steric/electronic effects. Post-synthetic derivatization, such as hydrazine-mediated ring expansion to pyrrolo[3,4-c]pyrazoles, further diversifies the scaffold .
Q. What mechanistic insights exist for the formation of the chromeno-pyrrole-dione core?
Proposed mechanisms involve sequential Knoevenagel condensation, Michael addition, and cyclization. To validate, conduct kinetic studies (e.g., monitoring intermediates via TLC/HPLC) or isotopic labeling (e.g., 15N-tracing in hydrazine reactions). Solvent polarity and base catalysts (e.g., triethylamine) significantly influence reaction rates .
Q. How should researchers address contradictions in substituent compatibility during synthesis?
Perform comparative analysis of substituent effects using controlled experiments. For example, bulky groups may hinder cyclization, requiring adjusted temperatures or prolonged reaction times. Cross-reference synthetic protocols from analogous dihydrochromeno-pyrrole-diones (e.g., 2-alkyl-1-aryl derivatives) to identify trends .
Q. What methodologies assess the compound’s thermal stability for material science applications?
Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions. Compare results with structurally related pyrrolo[3,4-c]pyridine-diones, where methoxy/ethoxy substituents enhance stability .
Q. How is biological activity evaluated for this compound in drug discovery contexts?
Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., IC50 determination). For in vivo studies, leverage structure-activity relationship (SAR) data from corticotropin-releasing factor-1 receptor antagonists or thiazolo-pyridine analogs to guide target selection .
Q. Which theoretical frameworks guide experimental design for novel derivatives?
Align with conceptual frameworks such as heterocyclic reactivity or supramolecular chemistry. For example, use molecular docking studies to predict binding affinities or DFT to optimize charge-transfer properties. Link findings to broader hypotheses (e.g., bioisosteric replacement strategies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
